Technical Guide: Synthesis of Benzyl (2-chloroethyl)methylcarbamate
Technical Guide: Synthesis of Benzyl (2-chloroethyl)methylcarbamate
Executive Summary & Molecule Profile
Target Molecule: Benzyl (2-chloroethyl)methylcarbamate CAS: 68767-11-3 Formula: C₁₁H₁₄ClNO₂ MW: 227.69 g/mol IUPAC: Benzyl N-(2-chloroethyl)-N-methylcarbamate
This guide details the synthesis of Benzyl (2-chloroethyl)methylcarbamate, a critical nitrogen mustard pharmacophore used as an intermediate in the development of irreversible kinase inhibitors and DNA-alkylating antineoplastic agents. The presence of the N-(2-chloroethyl) moiety confers alkylating potential, while the Benzyloxycarbonyl (Cbz) group provides orthogonal protection, stable to acidic conditions but removable via hydrogenolysis or strong Lewis acids.
Safety Warning: Vesicant & Alkylating Hazard
CRITICAL: This compound and its precursors (specifically N-(2-chloroethyl)methylamine) are nitrogen mustard derivatives . They are potent alkylating agents and vesicants (blistering agents).
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Engineering Controls: All operations must be performed in a functioning fume hood.
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PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
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Decontamination: Keep a saturated solution of Sodium Thiosulfate (Na₂S₂O₃) nearby to neutralize spills by alkylation quenching.
Retrosynthetic Analysis & Strategy
The synthesis is approached via two primary routes. Route A is the industry standard for high-throughput synthesis, utilizing the commercially available amine hydrochloride salt. Route B is an alternative "de novo" approach starting from the amino alcohol, useful when the chlorinated amine salt is unavailable or cost-prohibitive.
Figure 1: Retrosynthetic disconnection showing the Direct Protection (Route A) and the Hydroxy-Chlorination (Route B) pathways.[1]
Protocol A: Direct Cbz-Protection (The Gold Standard)
Rationale: This route is preferred due to its convergence and high yield (>90%). It utilizes Schotten-Baumann conditions (biphasic basic system) to neutralize the HCl released during the reaction and the amine salt counterion.
Materials & Reagents
| Reagent | Equiv.[2][3][4][5][6] | Role |
| N-(2-chloroethyl)methylamine HCl | 1.0 | Starting Material (Nucleophile) |
| Benzyl Chloroformate (Cbz-Cl) | 1.1 | Electrophile (Protecting Group) |
| Sodium Bicarbonate (NaHCO₃) | 2.5 | Base (Acid Scavenger) |
| Dichloromethane (DCM) | Solvent | Organic Phase |
| Water | Solvent | Aqueous Phase |
Step-by-Step Methodology
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Preparation of Biphasic System:
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In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve N-(2-chloroethyl)methylamine HCl (5.0 g, 38.5 mmol) in Water (50 mL).
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Add Sodium Bicarbonate (8.1 g, 96.2 mmol) in portions. Note: Gas evolution (CO₂) will occur.[7] Ensure adequate venting.
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Add DCM (50 mL) to create a biphasic mixture. Cool the mixture to 0°C in an ice bath.
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Acylation (Cbz Installation):
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Dilute Benzyl Chloroformate (Cbz-Cl) (7.2 g, 6.0 mL, 42.3 mmol) in DCM (10 mL).
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Add the Cbz-Cl solution dropwise to the vigorously stirred reaction mixture over 30 minutes.
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Expert Insight: Vigorous stirring is critical to maximize the interfacial surface area, as the reaction occurs at the interface of the biphasic system.
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Reaction Monitoring:
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Allow the reaction to warm to Room Temperature (RT) and stir for 3–12 hours.
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Monitor by TLC (Hexane:EtOAc 3:1). The starting amine is polar/ionic and stays at the baseline; the product (Rf ~0.5) is less polar.
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Workup:
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Extract the aqueous layer with DCM (2 x 30 mL).
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Combine organic layers and wash sequentially with:
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1M HCl (30 mL) – Removes unreacted amine.
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Water (30 mL).
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Brine (30 mL).
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Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (Rotavap) at <40°C.
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Purification:
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The crude oil is often sufficiently pure (>95%). If necessary, purify via flash column chromatography (SiO₂, Gradient 0→30% EtOAc in Hexanes).
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Protocol B: The Hydroxy-Chlorination Route
Rationale: Used when the nitrogen mustard salt is unavailable. This route builds the skeleton first and installs the reactive chloride last.
Step 1: Synthesis of Benzyl (2-hydroxyethyl)methylcarbamate
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Dissolve 2-(methylamino)ethanol (1.0 equiv) in DCM/Water (1:1).
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Add NaHCO₃ (2.0 equiv).
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Add Cbz-Cl (1.05 equiv) dropwise at 0°C. Stir at RT for 4 hours.
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Workup as described in Protocol A. Isolate the alcohol intermediate.
Step 2: Chlorination with Thionyl Chloride[9][10]
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Dissolve the intermediate alcohol (1.0 equiv) in dry DCM or Chloroform .
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Add Thionyl Chloride (SOCl₂) (1.5 equiv) dropwise at 0°C.
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Optional: Add a catalytic amount of DMF (0.1 equiv) to accelerate the Vilsmeier-Haack type mechanism.
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Reflux for 2–4 hours.
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Quench: Cool to 0°C and carefully quench with saturated NaHCO₃. Caution: Vigorous gas evolution (SO₂/HCl).
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Extract, dry, and concentrate.
Analytical Characterization (Self-Validation)
The following data confirms the structural integrity of the synthesized product.
| Technique | Expected Signal / Result | Structural Assignment |
| Physical State | Colorless to pale yellow oil | - |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.30–7.40 (m, 5H) | Aromatic protons (Cbz) |
| δ 5.15 (s, 2H) | Benzylic CH₂ (Ph-CH₂ -O) | |
| δ 3.65–3.75 (m, 4H) | N-CH₂ and Cl-CH₂ (Overlapping) | |
| δ 2.98 (s, 3H) | N-CH₃ | |
| ¹³C NMR | δ 156.5 (C=O), 136.5 (Ar-C), 128.x (Ar-CH), 67.5 (Bn-CH₂), 50.5 (N-CH₂), 41.5 (Cl-CH₂), 35.5 (N-Me) | Carbon skeleton verification |
| Mass Spec (ESI+) | [M+H]⁺ = 228.08 | Matches Formula C₁₁H₁₄ClNO₂ |
*Note on Rotamers: Due to the restricted rotation of the carbamate C-N bond, NMR signals for N-Me and N-CH₂ often appear as broadened or split peaks (approx 1:1 ratio) at room temperature. This is a hallmark of correct synthesis, not an impurity.
Troubleshooting & Optimization
Common Failure Modes
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Hydrolysis of Cbz-Cl: If water is present in the organic phase or if the reaction is too warm, Cbz-Cl hydrolyzes to benzyl alcohol and CO₂.
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Fix: Use fresh Cbz-Cl and maintain 0°C during addition.
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Aziridinium Formation: The product can cyclize intramolecularly to form a reactive aziridinium ion if the pH is too high or if heated excessively.
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Fix: Keep workup neutral/mildly acidic. Avoid high temperatures during evaporation.
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Incomplete Chlorination (Route B): Residual alcohol remains.
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Fix: Ensure anhydrous conditions and use excess SOCl₂.
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Workflow Visualization
Figure 2: Operational workflow for the biphasic synthesis protocol.
References
- Synthesis of N-Cbz-N-methyl-2-chloroethylamine (General Cbz Protocol) Source: ChemicalBook & Organic Syntheses (General Schotten-Baumann procedures).
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Preparation of Nitrogen Mustard Deriv
- Title: Synthesis of N-(2-chloroethyl)
- Source: PrepChem.
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URL:[Link]
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Benzyl Chloroform
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Thionyl Chloride Chlorin
Sources
- 1. N-CBZ-N,N-BIS(2-CHLOROETHYL)AMINE synthesis - chemicalbook [chemicalbook.com]
- 2. orgsyn.org [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Benzyl carbamate synthesis - chemicalbook [chemicalbook.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Provide a mechanism for the protection of the amine as the benzyl... | Study Prep in Pearson+ [pearson.com]
- 9. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 10. N-CBZ-N,N-BIS(2-CHLOROETHYL)AMINE | 72791-76-5 [chemicalbook.com]
- 11. US20080228016A1 - Method for Chlorinating Alcohols - Google Patents [patents.google.com]
